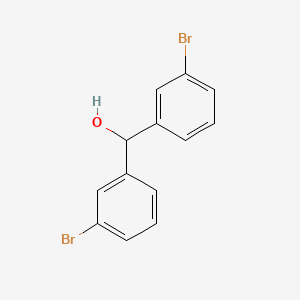

Bis(3-bromophenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

51339-30-1 |

|---|---|

Molecular Formula |

C13H10Br2O |

Molecular Weight |

342.02 g/mol |

IUPAC Name |

bis(3-bromophenyl)methanol |

InChI |

InChI=1S/C13H10Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |

InChI Key |

RLXVANLNTQNNOQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)O |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to Bis(3-bromophenyl)methanol

Direct synthesis of this compound can be efficiently achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this specific synthesis, the Grignard reagent is prepared from a dihaloarene, which then reacts with an appropriate aldehyde.

A representative direct synthesis involves the reaction of the Grignard reagent derived from 1,3-dibromobenzene (B47543) with 3-bromobenzaldehyde (B42254). researchgate.net The process begins with the formation of the Grignard reagent by reacting 1,3-dibromobenzene with magnesium turnings in an anhydrous ether solvent. This is followed by the addition of 3-bromobenzaldehyde to the freshly prepared Grignard reagent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent workup with an aqueous acid solution neutralizes the intermediate and isolates the final product, this compound. researchgate.net

Table 1: Direct Synthesis of this compound via Grignard Reaction researchgate.net

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 1,3-Dibromobenzene | 3-Bromobenzaldehyde | Magnesium (Mg) | Anhydrous Diethyl Ether | This compound |

Indirect Synthetic Routes via Precursors and Chemical Transformations

Indirect methods provide alternative pathways to this compound by first synthesizing a related precursor, which is then chemically transformed into the desired alcohol. These multi-step routes can be advantageous in certain research and development contexts.

Reductive Methods for Related Carbonyl Compounds

One common indirect strategy involves the reduction of the corresponding diaryl ketone, bis(3-bromophenyl)methanone (B2924712). This ketone precursor can be synthesized and then reduced to the secondary alcohol, this compound. A typical procedure involves the oxidation of a precursor alcohol to the ketone, followed by a subsequent reduction. For instance, this compound can be oxidized to bis(3-bromophenyl)methanone using an oxidizing agent like manganese dioxide (MnO2). The resulting ketone can then be isolated and subsequently reduced back to the alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com

Table 2: Two-Step Indirect Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product |

| 1. Oxidation | This compound | Manganese Dioxide (MnO2) | Bis(3-bromophenyl)methanone |

| 2. Reduction | Bis(3-bromophenyl)methanone | Lithium Aluminum Hydride (LiAlH4) | This compound |

Nucleophilic Addition Reactions Utilizing 3-Bromobenzaldehyde

Nucleophilic addition reactions are fundamental to the synthesis of diarylmethanols. The Grignard reaction, as described in the direct synthesis section, is a prime example of a nucleophilic addition. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The choice of the nucleophile is critical; in this case, the (3-bromophenyl)magnesium bromide adds the second bromophenyl group to the aldehyde, forming the symmetric diarylmethanol structure after an acidic workup. researchgate.netclockss.org Other organometallic reagents, such as organolithium compounds, can also serve as nucleophiles in similar addition reactions to 3-bromobenzaldehyde to yield the target molecule.

Catalytic Synthesis of this compound and Derivatives

Catalytic methods, particularly those involving transition metals, offer powerful and versatile tools for the construction of complex organic molecules like this compound. These reactions often proceed with high efficiency and selectivity under mild conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These reactions allow for the coupling of two different organic fragments with the aid of a metal catalyst, typically based on palladium.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium(0) complex. organic-chemistry.org This strategy can be envisioned for the synthesis of this compound derivatives. A plausible approach would involve the coupling of an aryl halide with an arylboronic acid to construct the biaryl backbone, followed by or preceded by the introduction of the methanol (B129727) functionality.

For example, a general strategy could involve the Suzuki-Miyaura coupling of 3-bromobenzaldehyde with a (3-bromophenyl)boronic acid derivative. This reaction would be catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base (e.g., potassium carbonate) and in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction would form the C-C bond between the two bromophenyl rings, yielding a precursor that could then be converted to this compound. The efficiency of the Suzuki-Miyaura coupling is well-documented for a wide range of substrates, including those with functional groups like aldehydes. researchgate.net

Table 3: Representative Suzuki Cross-Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Product Type |

| 3-Bromobenzaldehyde | (3-substituted)phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | Substituted Biaryl |

Biocatalytic Pathways in Related Bis-Aryl Systems

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules, including bis-aryl methanols. The primary biocatalytic route to these compounds is the asymmetric reduction of the corresponding prochiral diaryl ketones. This transformation is typically achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) or carbonyl reductases from various microorganisms.

These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) families, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the diaryl ketone. nih.govnih.gov The stereochemical outcome of the reduction is determined by the enzyme's ability to discriminate between the two aryl groups of the substrate within its sterically demanding active site. nih.govnih.gov

Several studies have highlighted the effectiveness of this approach:

Sporobolomyces salmonicolor: A carbonyl reductase (SSCR) from this red yeast has been shown to effectively catalyze the enantioselective reduction of various diaryl ketones, yielding chiral alcohols with up to 99% enantiomeric excess (ee). researchgate.net

Kluyveromyces polyspora: An alcohol dehydrogenase (KpADH) from this organism has been identified as a robust biocatalyst for the reduction of bulky diaryl ketones like (4-chlorophenyl)(pyridine-2-yl)ketone, initially showing moderate R-selectivity (82% ee). nih.gov Through protein engineering techniques such as "polarity scanning" and combinatorial mutagenesis, variants with enhanced (99.2% ee, R) and even inverted (97.8% ee, S) stereoselectivity have been developed. nih.gov

Geotrichum candidum: An ADH from this species (GcAPRD) was engineered to improve its activity towards challenging diaryl ketones. Mutations helped to overcome steric hindrance, resulting in isolated yields of over 90% and excellent enantioselectivity (up to 97% ee, R) for most tested substrates. nih.gov

Ralstonia sp.: An overexpressed ADH from this bacterium (RasADH) proved to be the most active and stereoselective biocatalyst for the reduction of a series of 1,4-diaryl-1,4-diketones, affording the corresponding (1S,4S)-diols with complete diastereo- and enantioselectivity. mdpi.com

The following table summarizes key findings from biocatalytic reductions of diaryl ketones, which are precursors to bis-aryl methanol systems.

| Enzyme Source | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Sporobolomyces salmonicolor (SSCR) | Diaryl ketones with a para-substituent | Reduction with high enantioselectivity (up to 99% ee). Mutation of the enzyme could switch the enantiopreference from (R) to (S). | researchgate.net |

| Ralstonia sp. (RasADH) | 1,4-diaryl-1,4-diketones | Complete diastereo- and enantioselective synthesis of (1S,4S)-diols. | mdpi.com |

| Geotrichum candidum (GcAPRD) | Diaryl ketones | Engineered mutants achieved >90% isolated yields and up to 97% ee (R). | nih.gov |

| Kluyveromyces polyspora (KpADH) | (4-chlorophenyl)(pyridine-2-yl)ketone | Mutagenesis led to variants with enhanced (99.2% ee, R) or inverted (97.8% ee, S) stereoselectivity. | nih.gov |

These examples demonstrate that biocatalytic reduction is a highly viable and tunable strategy for accessing enantioenriched bis-aryl methanols, often with selectivities that are difficult to achieve through purely chemical methods. researchgate.net

Advanced Synthetic Strategies for Complex Bis-Aryl Methanol Architectures

The bis-aryl methanol core is a versatile building block that can be incorporated into more complex molecular frameworks, such as heterocyclic and macrocyclic systems. This section explores reactions that utilize bis-aryl methanol-type structures to construct these advanced architectures.

Annulation and Condensation Reactions for Bis-Heterocyclic Systems

Bis-aryl methanols and their derivatives are valuable precursors for the synthesis of bis-heterocyclic systems through annulation and condensation reactions. These reactions typically involve the acid-catalyzed or metal-catalyzed reaction of the methanol moiety, which acts as a carbocation precursor, with nucleophilic sites on heterocyclic rings.

A prominent example is the synthesis of bis(indolyl)methanes (BIMs). These compounds are generally synthesized via the condensation of two equivalents of indole (B1671886) with an aldehyde or ketone. orientjchem.org However, (1H-indol-3-yl)(aryl)methanols can also serve as key starting materials. A general method has been developed for the synthesis of annulated bis-indoles from the reaction of (1H-indol-3-yl)(aryl)methanols with 2-(arylethynyl)-1H-indoles, catalyzed by a Ph₃PAuOTf/Brønsted acid binary system. rsc.org This process is highly efficient and demonstrates the utility of the diaryl-methanol scaffold in building complex, fused heterocyclic structures. rsc.org

Similarly, the condensation of various aldehydes with indoles, often catalyzed by Lewis acids, is a standard method for producing bis(indolyl)alkanes. researchgate.netbeilstein-archives.org While not starting directly from a pre-formed bis-aryl methanol, the mechanism involves an intermediate that is structurally analogous. The initial reaction of an aldehyde with one indole molecule forms a hydroxylated intermediate, which then reacts with a second indole molecule. orientjchem.org

Beyond indoles, other bis-heterocyclic systems can be formed. Double crossed-aldol condensation reactions between aromatic aldehydes and cyclic ketones like tetrahydrothiopyran-4-one (B549198) can produce 3,5-bis(arylmethylidene)thiopyranones, which are bis-heterocyclic precursors. researchgate.netacs.orgnih.gov These reactions highlight a common strategy where a central carbonyl-containing ring is flanked by two aryl groups, a structure related to the bis-aryl ketone precursors of bis-aryl methanols.

Cyclization Reactions in the Synthesis of Related Macrocyclic Frameworks

The structural rigidity and defined geometry of bis-aryl methanol units make them attractive components for the construction of macrocycles. Various macrocyclization strategies can be employed to incorporate these motifs into larger ring systems.

Ring-closing metathesis (RCM) is a powerful tool for macrocyclization. nih.govcam.ac.uk A synthetic strategy for novel pyridyl macrocyclic triarylmethanes, which are structurally related to bis-aryl methanols, utilizes RCM as the key macrocyclization step. bohrium.com In this approach, a central pyridyl-diaryl methanol derivative is functionalized with terminal alkene chains, which are then cyclized using a Grubbs second-generation catalyst to form the macrocyclic framework. bohrium.com

Other cyclization reactions are also prevalent. The Sonogashira coupling has been used in the macrocyclization of a 30-membered ring, showcasing a palladium-catalyzed C-C bond formation strategy that can be performed at relatively high concentrations (0.22 M). csic.esacs.org Similarly, the Tsuji-Trost coupling has been employed to form medium and large rings at concentrations up to 0.5 M using a polymer-supported palladium catalyst. csic.esacs.org These metal-catalyzed methods are highly efficient for creating the macrocyclic architecture from a linear precursor containing the bis-aryl unit. researchgate.netbaranlab.org

Template-assisted synthesis is another effective strategy, particularly for forming strained or large macrocycles where direct cyclization is entropically disfavored. acs.org While not directly demonstrated for a this compound-containing macrocycle in the provided results, templates can pre-organize a linear precursor, facilitating the ring-closing reaction and minimizing the formation of oligomeric side products. acs.org The synthesis of macrocycles containing imidazole (B134444) or triazole rings often involves the cyclization of a linear precursor containing two heterocyclic units linked by a flexible chain, a strategy that could be adapted to bis-aryl methanol derivatives. mdpi.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize bis(3-bromophenyl)methanol.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Phenomena

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their connectivity within the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while coupling constants (J) reveal the interactions between neighboring protons. nih.gov

Key features in the ¹H NMR spectrum include signals for the aromatic protons and the methine proton (the hydrogen attached to the carbon bearing the hydroxyl group). The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the electronegative bromine atoms and the aromatic ring current. libretexts.org The exact chemical shifts and coupling patterns can be influenced by the solvent used. pitt.eduosu.edu The methine proton signal is also a key diagnostic peak.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a similar diarylmethanol, diphenylmethanol, shows the aromatic protons as a multiplet between δ 7.28 and 7.43 ppm and the methine proton as a doublet at δ 5.88 ppm. rsc.org The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Representative ¹H NMR Data for Diaryl- and Phenyl-Methanol Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Methine Proton (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| Diphenylmethanol | CDCl₃ | 7.28-7.43 (m, 10H) | 5.88 (d, J=3.5 Hz, 1H) | 2.24 (d, J=3.6 Hz, 1H, OH) |

| Phenyl(p-tolyl)methanol | CDCl₃ | 7.29-7.43 (m, 9H) | 5.84 (s, 1H) | 2.36 (s, 3H, CH₃), 2.22 (s, 1H, OH) |

| (4-Methoxyphenyl)(phenyl)methanol | CDCl₃ | 6.87-7.42 (m, 9H) | 5.84 (d, J=3.5 Hz, 1H) | 3.82 (s, 3H, OCH₃), 2.19 (d, J=3.6 Hz, 1H, OH) |

Note: This table contains data for related compounds to illustrate typical chemical shift ranges. Data is sourced from reference rsc.org.

Carbon-13 NMR (¹³C NMR) Analysis of Molecular Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, and the chemical shift is indicative of its electronic environment. libretexts.org

For this compound, the spectrum would show distinct signals for the methine carbon, the carbon atoms of the two phenyl rings, and the carbon atoms directly bonded to the bromine atoms. The carbon attached to the hydroxyl group (methine carbon) is expected to resonate at a specific downfield region. The aromatic carbons will have chemical shifts influenced by the bromine substituent and their position relative to the methanol (B129727) group. cdnsciencepub.com

While specific data for this compound is not available in the provided search results, analysis of related compounds provides expected ranges. For instance, in diphenylmethanol, the methine carbon appears at δ 76.3 ppm, and the aromatic carbons resonate at δ 126.5, 127.6, 128.5, and 143.8 ppm. rsc.org The presence of the electronegative bromine atom in this compound would be expected to shift the signals of the carbons in the phenyl rings.

Table 2: Representative ¹³C NMR Data for Diaryl- and Phenyl-Methanol Derivatives

| Compound | Solvent | Methine Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|

| Diphenylmethanol | CDCl₃ | 76.3 | 126.5, 127.6, 128.5, 143.8 | - |

| Phenyl(p-tolyl)methanol | CDCl₃ | 76.1 | 126.4, 126.5, 127.4, 128.4, 129.2, 137.3, 140.9, 143.9 | 21.1 (CH₃) |

| (4-Methoxyphenyl)(phenyl)methanol | CDCl₃ | 75.8 | 113.9, 126.4, 127.9, 128.4, 136.1, 144.0, 159.0 | 55.3 (OCH₃) |

Note: This table contains data for related compounds to illustrate typical chemical shift ranges. Data is sourced from reference rsc.org.

Advanced NMR Techniques for Stereochemical Assignment

For molecules with stereocenters, advanced NMR techniques are crucial for determining the relative and absolute stereochemistry. longdom.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space interactions between protons, which can help in assigning the three-dimensional arrangement of atoms. longdom.orgipb.pt Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals. longdom.orgresearchgate.net While this compound itself is achiral, these techniques are invaluable for the stereochemical analysis of related chiral diarylmethanol derivatives. rsc.orgspringerprofessional.de

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. libretexts.orgspectroscopyonline.com

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. libretexts.orgconicet.gov.ar The C-H stretching vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. libretexts.org The C-O stretching vibration of the secondary alcohol would be expected in the 1000-1200 cm⁻¹ range. libretexts.org Aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy provides complementary information. spectroscopyonline.comnih.gov Aromatic ring vibrations are often strong in the Raman spectrum. researchgate.netmdpi.com

Table 3: General IR Absorption Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-O (secondary alcohol) | Stretching | 1000-1200 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-Br | Stretching | < 700 |

Note: This table provides general ranges for the indicated functional groups. libretexts.org

Correlative Analysis of Experimental and Theoretical IR Spectra

To achieve a more precise assignment of the vibrational modes, experimental IR spectra are often compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.netbohrium.com This correlative approach allows for a detailed understanding of the vibrational properties of the molecule. dergipark.org.trmdpi.com By optimizing the molecular geometry and calculating the vibrational frequencies at a specific level of theory, a theoretical spectrum can be generated. researchgate.net The calculated frequencies are often scaled to better match the experimental values. researchgate.net This comparison helps to confirm the assignment of complex vibrational modes and provides a deeper insight into the molecule's structure and bonding. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis.

Molecular Weight Determination and Fragmentation Pattern Analysis

The molecular weight of this compound is 342.026 g/mol . nist.gov In mass spectrometry, the molecular ion peak (M+) for this compound would be observed at m/z 342, corresponding to the intact molecule that has lost one electron. Due to the presence of two bromine atoms, characteristic isotopic peaks (M+2 and M+4) would also be present, with their relative intensities determined by the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of diarylmethanols under electron impact ionization is influenced by the functional groups present. lookchem.com For alcohols, fragmentation often involves the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (M-18). libretexts.org The presence of the hydroxyl group in this compound significantly directs the fragmentation process. lookchem.com A characteristic fragmentation pathway for similar diphenylmethanols involves the formation of a substituted benzoyl ion, which can then act as a precursor for other fragment ions. lookchem.com

Key expected fragmentation patterns for this compound would include:

Loss of a bromophenyl group: This would result in a fragment ion corresponding to [M - C₆H₄Br]⁺.

Loss of a hydroxyl group: A peak corresponding to [M - OH]⁺ or m/z 325 would be anticipated.

Formation of a bromobenzoyl cation: Cleavage could lead to the formation of a [BrC₆H₄CO]⁺ ion.

The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₃H₁₀Br₂O), HRMS would be used to confirm its elemental composition by measuring the exact mass of the molecular ion. For instance, a related compound, 2-amino-4,5-bis(3-bromophenyl)furan-3-carbonitrile, was analyzed by ESI-HRMS, and the calculated m/z for its protonated molecule [M + H]⁺ was 416.9238, with the found value being 417.9237, confirming its elemental formula. mdpi.com Similarly, HRMS analysis of this compound would provide a precise mass that aligns with its chemical formula, distinguishing it from other potential isomers or compounds with similar masses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and chromophores within the molecule.

Electronic Transition Analysis and Chromophore Characterization

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the bromophenyl chromophores. Aromatic systems like the phenyl rings in this molecule typically exhibit characteristic absorption bands. These bands are generally assigned to π → π* transitions. The presence of bromine atoms as substituents on the phenyl rings can influence the position and intensity of these absorption bands.

In a study of various tetrazine-based bichromophoric compounds, a band around 305 nm was attributed to a π-π* transition involving the phenylene linkers. rsc.org For other aromatic compounds, absorption bands in the UV region are often assigned to π→π* transitions within the aromatic rings. researchgate.net The specific wavelengths of maximum absorption (λmax) for this compound would be expected in the UV region, characteristic of substituted benzene (B151609) derivatives. The hydroxyl group can also influence the electronic transitions, although its effect is generally less pronounced than that of the aromatic rings.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic spectra of a molecule, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For polar molecules, a change in solvent polarity can lead to a shift in the λmax.

Studies on other compounds have shown that the absorption maximum (λmax) can shift depending on the solvent used. For example, the absorption spectra of certain thiophene (B33073) dyes were studied in methanol, chloroform, and DMF, showing a change in λmax with solvent polarity. biointerfaceresearch.com Similarly, the UV-Vis absorption properties of N-confused tetraphenylporphyrin (B126558) showed that the maximum absorption wavelengths were observed in the range of 442–444 nm in solvents with high polarity and high hydrogen bond acceptor values. acs.org For this compound, it is expected that the position of the π → π* absorption bands would show some dependence on the solvent polarity, with more polar solvents potentially leading to shifts in the λmax. The interactions between the solute and solvent molecules, including dipole-dipole interactions and hydrogen bonding (in protic solvents), can stabilize the excited state to a different extent than the ground state, resulting in these spectral shifts. rsc.org

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

While a specific crystal structure for this compound was not found in the search results, related structures provide insight into the expected molecular geometry and intermolecular interactions. For example, the crystal structure of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate has been reported. mdpi.com In another study, single crystals of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one were grown from a methanolic solution and analyzed by X-ray diffraction to confirm its structure. nih.gov

For this compound, a single-crystal X-ray diffraction study would reveal:

The conformation of the molecule, including the dihedral angles between the two phenyl rings.

The precise bond lengths and angles, including the C-Br, C-O, and C-C bonds.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atoms. These interactions dictate the crystal packing.

The search results did contain crystal structures for more complex molecules containing a bis(3-bromophenyl) moiety, such as bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. researchgate.netnih.goviucr.org In these structures, the intermolecular contacts were analyzed, revealing contributions from H···H, H···C/C···H, H···Br/Br···H, H···N/N···H, and H···O/O···H interactions. iucr.org A similar analysis for this compound would provide a detailed understanding of its solid-state structure.

Determination of Molecular and Crystal Structures

The determination of the precise molecular and crystal structure of this compound would require single-crystal X-ray diffraction analysis. This experimental technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. malvernpanalytical.comlibretexts.org The pattern of diffracted X-rays is used to calculate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined. libretexts.org This analysis reveals the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.

While data for the target compound is unavailable, studies on related molecules containing bromophenyl groups, such as (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, have been successfully characterized using this method. For such compounds, researchers report detailed crystal data including the crystal system (e.g., monoclinic, triclinic), space group (e.g., P21/c), and unit cell parameters (a, b, c, α, β, γ). This foundational data is crucial for all subsequent structural analysis.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A full structural analysis provides a detailed table of intramolecular dimensions. This includes the lengths of all covalent bonds (e.g., C-C, C-O, C-Br, C-H), the angles between these bonds (e.g., C-C-C, C-O-H), and the dihedral (or torsion) angles that describe the conformation of the molecule.

For a molecule like this compound, key parameters of interest would be:

The C-Br bond lengths.

The bond lengths and angles within the two phenyl rings.

The geometry around the central carbinol carbon atom, specifically the C-O bond length and the C-C-C and C-C-O bond angles.

In structurally related compounds, the planarity of the phenyl rings is often analyzed, and the orientation of substituents relative to the ring is described by specific torsion angles. For instance, in (E)-1-(3-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the bromophenyl and nitrophenyl rings is a key reported feature.

Without experimental data for this compound, a table of these specific parameters cannot be constructed.

Investigation of Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. libretexts.org Different polymorphs of a substance can exhibit different physical properties. The investigation of polymorphism involves crystallizing a compound under various conditions to identify different crystalline forms.

The way molecules pack together in a crystal is governed by intermolecular forces such as hydrogen bonds, halogen bonds (involving the bromine atoms), and van der Waals interactions. The hydroxyl group (-OH) in this compound would be expected to participate in hydrogen bonding, a strong directional interaction that significantly influences crystal packing. The bromine atoms could also engage in halogen bonding or other weak interactions.

A definitive study of polymorphism and crystal packing for this compound would require the successful isolation and structural characterization of at least one crystal form.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis using DFT would determine the most stable three-dimensional structure of Bis(3-bromophenyl)methanol. This would involve calculating key bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the two 3-bromophenyl rings relative to the central methanol (B129727) carbon. The analysis would identify the global minimum energy conformation and any other low-energy conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

FMO analysis identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding the molecule's chemical reactivity and electronic properties. tandfonline.commatrix-fine-chemicals.com A low energy gap typically indicates higher reactivity. nih.gov For this compound, the HOMO would likely be located on the electron-rich phenyl rings and the oxygen atom, while the LUMO might be distributed over the aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, negative potential (typically colored red) would be expected around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular and intermolecular bonding and interactions. rsc.orgacs.org It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the antibonding orbitals of the phenyl rings.

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA)

Both MPA and NPA methods are used to calculate the partial atomic charges on each atom within the molecule. tandfonline.comresearchgate.net This information helps in understanding the electrostatic interactions and reactivity of different sites in the molecule. researchgate.net It would be expected that the oxygen and bromine atoms carry partial negative charges, while the carbinol carbon and the hydrogen atoms would have partial positive charges.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netbeilstein-journals.org By comparing the calculated frequencies with experimental spectroscopic data, one can confirm the molecular structure and assign specific vibrational modes, such as the O-H stretch, C-O stretch, and various aromatic C-H and C-C vibrations, to the observed spectral bands. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. scm.comarxiv.org It is particularly valuable for understanding how the electronic structure of a molecule governs its interaction with light. For this compound, TD-DFT calculations can simulate its ultraviolet-visible (UV-Vis) and electronic circular dichroism (ECD) spectra.

Research on structurally similar 1,1-diarylmethanols has demonstrated that chiroptical spectra are highly sensitive to the molecule's conformation. researchgate.net TD-DFT calculations have been crucial in showing that different conformational ensembles, sometimes caused by a single substituent change, can lead to drastically different or even mirror-image ECD spectra for the same absolute configuration. researchgate.net This highlights the necessity of computational analysis to correctly interpret experimental spectral data for flexible molecules like this compound.

The methodology for these predictions typically involves:

Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. For halogenated aromatic compounds, functionals like CAM-B3LYP are often employed because they handle charge-transfer excitations well. nih.govrsc.org Basis sets such as the Pople-style 6-31G(d,p) or correlation-consistent sets (e.g., cc-pVDZ) are commonly used. nih.govresearchgate.net

Solvent Effects: Calculations are often performed within a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the electronic spectra in a specific medium, like methanol. nih.govresearchgate.net

Analysis of Transitions: TD-DFT not only predicts the wavelength of maximum absorption (λmax) but also identifies the nature of the electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

| Parameter | Common Choice/Method | Purpose |

|---|---|---|

| Method | Time-Dependent DFT (TD-DFT) | Calculates excited state energies and properties. scm.com |

| Functional | CAM-B3LYP, B3LYP | Approximates the exchange-correlation energy; CAM-B3LYP is good for charge-transfer states. nih.govrsc.org |

| Basis Set | 6-31++G(d,p), cc-pVDZ | Defines the set of functions used to build molecular orbitals. nih.govresearchgate.net |

| Solvent Model | Polarizable Continuum Model (PCM) | Accounts for the influence of a solvent on the electronic structure. researchgate.net |

| Analysis | HOMO-LUMO transitions, Oscillator Strengths | Identifies the orbitals involved in the excitation and the intensity of the transition. nih.gov |

Ab Initio Methods and Semi-Empirical Calculations

Beyond DFT, a spectrum of computational methods, including ab initio and semi-empirical calculations, can be applied to study this compound. These methods vary in their level of theory, accuracy, and computational cost. nih.gov

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. researchgate.net They begin with the Hartree-Fock (HF) approximation and can be systematically improved by including electron correlation through post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). researchgate.netnih.gov These high-level calculations can provide very accurate predictions of molecular geometries, binding energies, and thermochemical properties. nih.gov

Semi-empirical calculations are faster but less accurate than ab initio methods. They employ approximations, such as neglecting core electrons and using parameters derived from experimental data to simplify the complex integrals found in HF theory. slideserve.com Common semi-empirical methods include AM1 and PM3. researchgate.net While their accuracy can be limited, they are useful for rapid calculations on very large molecules where more rigorous methods would be computationally prohibitive. slideserve.com For a molecule containing bromine, the availability of suitable parameters is a critical consideration for the reliability of semi-empirical results. slideserve.com

Studies on related molecules, such as (E)-3-[(3-Bromophenyl)iminomethyl]benzene-1,2-diol, have utilized a combination of these methods (HF, DFT, AM1, and PM3) for full geometry optimizations and structural analysis, demonstrating their utility in this chemical space. researchgate.net

| Method Type | Basis | Relative Cost | Typical Applications |

|---|---|---|---|

| Ab Initio (e.g., CCSD(T)) | First principles, includes electron correlation. researchgate.net | Very High | High-accuracy energy and property calculations for small molecules. nih.gov |

| Density Functional Theory (DFT) | Electron density, includes electron correlation via functionals. nih.gov | Medium | Geometry optimization, vibrational frequencies, electronic properties. ejournal.by |

| Semi-Empirical (e.g., AM1, PM3) | Uses experimental parameters to simplify calculations. slideserve.com | Low | Rapid calculations on very large systems, qualitative predictions. researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation can provide a detailed view of the dynamic behavior of this compound, revealing conformational changes and interactions with its environment. arxiv.org

The simulation protocol involves:

System Setup: A starting structure of the molecule is placed in a simulation box, often filled with a solvent like water, methanol, or a mixture, to mimic experimental conditions. arxiv.org

Force Field Application: A force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system. mazums.ac.ir The force field consists of mathematical functions and parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is typically energy-minimized and then equilibrated under controlled temperature and pressure. Following equilibration, a production simulation is run for a set duration (nanoseconds to microseconds), during which Newton's equations of motion are solved numerically to track the trajectory of each atom. mazums.ac.ir

For this compound, MD simulations could elucidate its conformational flexibility, particularly the rotation of the two 3-bromophenyl rings around the central carbinol carbon. Analysis of the simulation trajectory can yield important metrics such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mazums.ac.ir Furthermore, simulations can predict properties like diffusion coefficients and radial distribution functions to understand how the molecule interacts with and moves through a solvent. arxiv.org

| Component | Description | Example |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the atoms and their interactions. mazums.ac.ir | CHARMM36, GROMACS |

| Solvent Model | Explicit or implicit representation of the solvent environment. arxiv.org | TIP3P water, Methanol box |

| Boundary Conditions | Handles the edges of the simulation box to mimic an infinite system. | Periodic Boundary Conditions (PBC) |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Analysis Metrics | Quantities calculated from the trajectory to describe system behavior. mazums.ac.ir | RMSD, RMSF, Hydrogen Bonds |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create a mathematical model correlating the chemical structure of a compound with its physicochemical properties. researchgate.netmdpi.com The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties.

A QSPR study typically involves the following steps:

Data Set Compilation: A set of molecules with known experimental values for a specific property (e.g., boiling point, solubility, biological activity) is gathered.

Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These descriptors represent various aspects of the molecular structure, including topological, geometric, electronic, and constitutional information.

Model Development: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in its development.

For this compound, QSPR models could be developed to predict properties that are difficult or time-consuming to measure experimentally. For instance, a QSPR model could estimate its boiling point, vapor pressure, or its partitioning coefficient between different phases. mdpi.com In the related field of Quantitative Structure-Activity Relationships (QSAR), such models have been successfully used to predict the biological activity of complex molecules based on descriptors, as demonstrated in studies on biscoumarin derivatives as enzyme inhibitors. nih.govacs.org

| Descriptor Category | Description | Example Descriptors |

|---|---|---|

| Constitutional | Based on the molecular formula. | Molecular Weight, Atom Count |

| Topological | Based on the 2D graph representation of the molecule. | Connectivity Indices, Wiener Index |

| Geometric | Based on the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume |

| Electronic | Based on the electronic structure. | Dipole Moment, HOMO/LUMO Energies |

| Physicochemical | Related to hydrophobicity and other properties. | LogP (Octanol-water partition coefficient) |

Computational Insights into Reaction Mechanisms and Catalysis

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions and understanding the role of catalysts. sci-hub.se For reactions involving this compound, computational methods, primarily DFT, can be used to map out the entire potential energy surface (PES). pku.edu.cn

This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, transition states along a reaction coordinate.

Calculating Energetics: Determining the relative energies of these stationary points to calculate reaction barriers (activation energies) and reaction enthalpies. pku.edu.cn

Visualizing Reaction Paths: Following the intrinsic reaction coordinate (IRC) to confirm that a transition state correctly connects the intended reactants and products.

Studies on the parent compound, diphenylmethanol, have used DFT to explore its oxidation mechanism, identifying the formation of intermediate radicals and stable products like benzophenone. researchgate.net This approach could be directly applied to understand the reactivity of this compound, for example, in oxidation reactions where the bromine atoms would influence the electronic properties and reaction pathways.

In the realm of catalysis, computational studies can provide insights into how a molecule like this compound might interact with a catalyst's active site or how a catalyst containing a bromophenyl moiety might function. mdpi.com For example, theoretical investigations of Mn(salen) and Fe(porphyrin) complexes in epoxidation reactions have detailed various potential mechanisms, such as concerted transition states or pathways involving radical intermediates, all of which can be modeled computationally. researchgate.net These insights are critical for designing more efficient and selective catalysts and for understanding the fundamental steps that govern chemical transformations. nih.gov

| Computational Output | Chemical Insight |

|---|---|

| Transition State Structures | Reveals the geometry at the point of highest energy in a reaction step. |

| Activation Energy (Ea) | Determines the kinetic feasibility and rate of a reaction. pku.edu.cn |

| Reaction Energy (ΔEr) | Indicates whether a reaction is exothermic or endothermic. |

| Potential Energy Surface (PES) | Provides a complete map of the energy landscape of a reaction. pku.edu.cn |

| Analysis of Molecular Orbitals | Explains how electronic structure changes during a reaction. |

Reactivity and Reaction Mechanisms

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is a key site for transformations such as oxidation, the formation of ethers and esters, and the application of protecting group strategies to mask its reactivity during other synthetic steps.

The secondary alcohol of Bis(3-bromophenyl)methanol can be readily oxidized to the corresponding ketone, Bis(3-bromophenyl)methanone (B2924712). This transformation is a fundamental reaction in organic synthesis. A common and effective reagent for this purpose is activated manganese dioxide (MnO₂). rsc.org The reaction is typically carried out by heating the alcohol with an excess of MnO₂ in a non-polar solvent like toluene. rsc.org The heterogeneous nature of the reaction requires filtration to separate the manganese byproducts from the desired ketone. rsc.org

Other oxidizing agents commonly used for the conversion of secondary alcohols to ketones, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) or potassium permanganate (B83412) (KMnO₄), are also applicable. ambeed.com For instance, the oxidation of this compound has been successfully achieved using PDC in dichloromethane, affording the ketone in good yield. ambeed.com

Table 1: Selected Oxidation Reactions of this compound

| Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Manganese Dioxide (MnO₂) | Toluene | Reflux, 1h | Bis(3-bromophenyl)methanone | 23% | rsc.org |

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific conditions.

The hydroxyl group of this compound can participate in esterification and etherification reactions to form a variety of derivatives.

Esterification: The formation of esters is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic or basic conditions. The Fischer-Speier esterification, a classic acid-catalyzed method using a carboxylic acid and an alcohol, is a viable route. mdpi.com For example, related brominated benzyl (B1604629) alcohols can undergo acid-catalyzed esterification with carboxylic acids to yield the corresponding esters.

Etherification: Symmetrical ethers can be synthesized from diarylmethanols through dehydration reactions. An iron-catalyzed method has been shown to be effective for sterically hindered diarylmethanols, including brominated derivatives, yielding symmetrical ethers in high yields. acs.org Another approach involves the reaction of the alcohol with p-toluenesulfonyl chloride (p-TsCl), which generates HCl in situ to catalyze the etherification. nih.gov This method has been used for the facile synthesis of symmetrical bis(benzhydryl)ethers under solvent-free conditions. nih.gov

Table 2: Representative Etherification Reactions of Diaryl Methanols

| Substrate | Reagent/Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Bromo diphenylmethanol | Fe(OTf)₃ / NH₄Cl | 45°C | Symmetrical Ether | 91% | acs.org |

In multi-step syntheses, it is often necessary to temporarily "protect" the alcohol functionality to prevent it from interfering with reactions at other sites, particularly the aryl bromide moieties. masterorganicchemistry.com

Common protecting groups for alcohols include silyl (B83357) ethers and acetals. masterorganicchemistry.comuwindsor.ca

Silyl Ethers: These are among the most common alcohol protecting groups due to their ease of formation, stability under many reaction conditions, and selective removal. masterorganicchemistry.com Groups like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) are formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444). uwindsor.cagelest.com The steric bulk of the silyl group influences its stability. uwindsor.ca Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. masterorganicchemistry.com

Acetals (THP and MOM ethers): The tetrahydropyranyl (THP) ether is formed by reacting the alcohol with dihydropyran under acidic catalysis. uwindsor.ca Methoxymethyl (MOM) ethers are another option. masterorganicchemistry.com These groups are stable to bases, organometallic reagents, and many oxidizing/reducing agents. uwindsor.ca Deprotection is accomplished under acidic aqueous conditions. masterorganicchemistry.comuwindsor.ca

tert-Butyl Ethers: This robust protecting group can be introduced using tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid like perchloric acid. researchgate.netorganic-chemistry.org

Reactivity of the Aryl Bromide Moieties

The two bromine atoms attached to the phenyl rings are key to the utility of this compound as a synthetic intermediate. These aryl bromide functionalities are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are common and reliable coupling partners. mdpi.comwhiterose.ac.ukacs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. preprints.orgresearchgate.net It is a powerful method for forming aryl-aryl bonds. The reaction of this compound in a Suzuki coupling would allow for the introduction of two new aryl or vinyl substituents, leading to complex poly-aromatic structures. lookchem.comrsc.org A typical catalytic system involves a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Cs₂CO₃ or K₂CO₃ in a solvent mixture like dioxane/water. acs.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, effectively achieving vinylation of the aromatic ring. mdpi.comdiva-portal.org The reaction typically requires a palladium catalyst, a base (often an amine like triethylamine), and is tolerant of a wide variety of functional groups. acs.org Applying the Heck reaction to this compound would attach vinyl groups at the 3- and 3'-positions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is a highly reliable method for synthesizing arylalkynes. The classic conditions employ a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. acs.org Copper-free conditions have also been developed. nih.govresearchgate.net This reaction would enable the introduction of two alkyne moieties onto the this compound scaffold.

Table 3: General Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Key Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) or Pd(II) + Phosphine Ligand | Carbonate or Phosphate | C(sp²)-C(sp²) |

| Heck | Alkene | Pd(0) or Pd(II) + Phosphine Ligand | Amine (e.g., Et₃N) | C(sp²)-C(sp²) |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring, such as bromide, by a nucleophile. libretexts.org However, the standard addition-elimination mechanism for SNAr reactions requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the bromine atoms are not activated by appropriately positioned electron-withdrawing groups. Therefore, the molecule is generally unreactive towards SNAr reactions under standard conditions. libretexts.org For such unactivated aryl halides, forcing conditions such as very high temperatures or the use of transition metal catalysts to form π-arene complexes, which significantly enhance the electrophilicity of the ring, would be necessary to facilitate substitution. rsc.orggoogle.com

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound allows for a range of both intermolecular and intramolecular reactions.

Intermolecular Reactions: The hydroxyl group can be a leaving group, particularly after protonation in an acidic medium, leading to the formation of a bis(3-bromophenyl)methyl carbocation. This stabilized carbocation can then be attacked by various nucleophiles in an SN1-type reaction. For instance, in the presence of a Lewis acid like SnBr₄, diarylmethanols can undergo dehydrative alkylation with electron-rich arenes such as 2-naphthol (B1666908) derivatives in a Friedel-Crafts-type reaction. researchgate.net It is expected that this compound would react similarly.

Furthermore, the bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. These reactions would typically be performed on the alcohol-protected derivative.

Intramolecular Reactions: The presence of two bromophenyl groups opens up the possibility of intramolecular cyclization reactions, particularly through the formation of a di-organometallic intermediate. For example, treatment with a strong base like n-butyllithium could potentially lead to a double lithium-halogen exchange, followed by intramolecular coupling to form a fluorene (B118485) derivative. However, the formation of benzyne (B1209423) intermediates followed by intermolecular reactions could also compete. Intramolecular cyclization of similar bromo-substituted diaryl systems has been reported to yield fused polycyclic structures. researchgate.netmdpi.com For instance, intramolecular O-arylation is a known reaction for related 2-(2-bromobenzyl)cyclohexane-1,3-diones, proceeding via copper catalysis. While structurally different, this illustrates the potential for intramolecular C-C or C-O bond formation.

A hypothetical intramolecular cyclization pathway is presented below:

| Starting Material (Protected) | Reagents | Potential Product | Reaction Type |

| O-Protected this compound | 2 eq. n-BuLi, then a coupling catalyst (e.g., Cu(II)) | A dibenzo[g,p]chrysene (B91316) derivative core | Intramolecular C-C coupling |

| This compound | Strong base (e.g., Cs₂CO₃), Pd or Cu catalyst | 9-Fluorenone derivative (after oxidation) | Intramolecular C-C coupling (Ullmann-type) |

Table 2: Hypothetical Intramolecular Reaction Pathways for this compound.

Mechanistic Investigations of this compound Transformations

Direct mechanistic studies on this compound are not available in the current literature. However, the mechanisms of the key transformations it is expected to undergo can be inferred from studies on analogous systems.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.org

For the formation of a Grignard reagent from this compound, a carbon-bromine KIE (¹²C/¹³C) could be measured. If the cleavage of the C-Br bond is the rate-determining step, a significant primary KIE would be expected. However, for many aryl bromides, the reaction rate is often limited by mass transport of the reagent to the magnesium surface rather than the chemical reaction itself, which would result in a KIE close to unity. mit.edu

For SN1-type reactions involving the hydroxyl group, a secondary deuterium (B1214612) KIE at the carbinol carbon (C-H vs. C-D) could provide insight. An inverse KIE (kH/kD < 1) is often observed for the formation of a carbocation intermediate from an alcohol, as the C-H bond becomes stiffer in the transition state due to rehybridization from sp³ to sp².

For intramolecular cyclization via a metalated intermediate, a KIE could be used to probe the mechanism of the C-H bond activation or C-Br bond cleavage step, depending on the proposed pathway. For example, in reactions where a C-H bond is broken in the rate-determining step, a large primary deuterium KIE (kH/kD > 2) is typically observed. princeton.educore.ac.uk

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to model transition states and map out the energy profiles of reaction mechanisms. rsc.orgsumitomo-chem.co.jprsc.org

Grignard Reagent Formation: DFT calculations on the reaction of aryl halides with magnesium have been used to model the transition state. These studies often suggest the formation of a tetra-coordinated magnesium complex as a key intermediate or transition state. The energy barrier for the insertion of magnesium into the C-Br bond can be calculated, providing insight into the reaction kinetics. For aryl bromides, the mechanism is complex and can involve single electron transfer steps and the formation of radical intermediates on the magnesium surface. unp.edu.ar

SN1-type Reactions: The energy profile for the dehydrative alkylation of diarylmethanols can be modeled using DFT. researchgate.net Such calculations would likely show the formation of a bis(3-bromophenyl)methyl carbocation as a key intermediate. The stability of this carbocation, influenced by the electron-withdrawing bromine atoms, and the energy barriers for its formation and subsequent reaction with a nucleophile could be quantified.

Intramolecular Cyclization: Transition state modeling for a potential intramolecular cyclization of a di-lithiated this compound derivative would be complex. It would involve calculating the energy profile for the sequential lithium-bromine exchanges and the subsequent C-C bond-forming step. The geometry of the transition state for the cyclization would reveal whether the reaction is concerted or stepwise and would help predict the feasibility of forming the desired fused ring system.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Interactions in the Solid State and Solution

Hydrogen bonds are among the most significant interactions in determining the structure of organic molecules in the solid state.

The hydroxyl group of bis(3-bromophenyl)methanol is a classic hydrogen bond donor. It is highly probable that in the solid state, molecules of this compound would form robust O-H…O hydrogen bonds. These interactions could lead to the formation of various supramolecular synthons, such as chains or cyclic motifs. For instance, a common arrangement would be a catemeric chain where the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Potential Motif |

| O-H…O | Hydroxyl (O-H) | Hydroxyl (O) | 2.5 - 2.8 | Chains, Dimers |

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H…Br | Aromatic C-H | Bromine | 2.8 - 3.2 |

| C-H…O | Aromatic C-H | Hydroxyl Oxygen | 2.9 - 3.3 |

Halogen Bonding Interactions Involving Bromine Centers

The bromine atoms on the phenyl rings of this compound are potential halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, a bromine atom on one molecule could form a halogen bond with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the hydroxyl group or even the π-system of a phenyl ring.

| Interaction Type | Donor | Acceptor | Typical Geometry |

| C-Br…O | Bromine | Hydroxyl Oxygen | Linear to near-linear |

| C-Br…π | Bromine | Phenyl Ring | Perpendicular to ring plane |

Aromatic π-π Stacking Interactions

The presence of two phenyl rings in this compound makes π-π stacking interactions a highly probable feature of its crystal structure. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The substitution pattern on the phenyl rings can influence the preferred stacking geometry.

| Interaction Type | Geometry | Typical Centroid-to-Centroid Distance (Å) |

| π-π Stacking | Parallel-displaced | 3.3 - 3.8 |

| π-π Stacking | T-shaped (Edge-to-face) | 4.5 - 5.5 |

Design Principles for Supramolecular Assemblies Using this compound Scaffolds

The design of supramolecular assemblies using this compound as a foundational scaffold is governed by the principles of crystal engineering and an understanding of non-covalent interactions. iucr.org The unique structural arrangement of this molecule, featuring a central hydroxyl group, two phenyl rings, and two bromine atoms, provides a versatile platform for directed self-assembly. frontiersin.orgnih.gov The key to creating predictable, higher-order structures lies in the strategic exploitation of a suite of intermolecular forces inherent to its functional groups. iucr.org

The primary interactions that guide the assembly of this compound scaffolds are:

Hydrogen Bonding: The central methanol (B129727) group (-CHOH) is a potent hydrogen bond donor and acceptor. This allows for the formation of strong and directional O-H···O hydrogen bonds, which can link molecules into robust chains, cyclic motifs, or more complex networks. nih.govresearchgate.net

Halogen Bonding: The bromine atoms on the phenyl rings are effective halogen bond donors. acs.org A halogen bond occurs when there is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic region on an adjacent molecule. acs.org These interactions, such as Br···O, Br···N, or even Br···π, are highly directional and can be used to fine-tune the crystal packing and architecture of the resulting assembly. worldscientific.comacs.org

The specific V-shape of the this compound molecule, with the phenyl rings angled away from each other, predetermines the geometry of the resulting assemblies. The interplay and competition between the strong hydrogen bonds, directional halogen bonds, and weaker π-interactions allow for a high degree of control over the final supramolecular architecture. mdpi.com By modifying the chemical environment (e.g., through co-crystallization with other molecules that can act as hydrogen or halogen bond acceptors), it is possible to systematically guide the self-assembly process to achieve desired structural outcomes. iucr.org

Table 1: Key Functional Groups and Their Roles in Supramolecular Assembly

| Functional Group | Potential Non-Covalent Interactions | Role in Assembly Design |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding (O-H···O) | Primary structure-directing force, forming robust chains and networks. |

| Bromine (-Br) | Halogen Bonding (Br···O, Br···N, Br···Br), Weak Hydrogen Bonds (C-H···Br) | Provides directional control over crystal packing; acts as a specific recognition site. nih.govacs.org |

| Phenyl Rings | π-π Stacking, C-H···π Interactions | Stabilizes the assembly through weaker interactions; contributes to the formation of cavities and layers. frontiersin.org |

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). mdpi.comberkeley.edu The design of MOFs relies on the geometric and chemical properties of these building blocks to create frameworks with tailored pore sizes and functionalities. berkeley.edu

While this compound itself lacks the typical coordinating groups (like carboxylates or pyridyls) to act as a primary linker with metal nodes, it represents a valuable building block in MOF design in several capacities:

Functionalized Linkers: The this compound scaffold can be chemically modified to incorporate coordinating functional groups. For example, the addition of carboxylic acid moieties to the phenyl rings would transform it into a V-shaped, ditopic linker. The defined angle between the coordinating groups would direct the topology of the resulting framework, while the bromine atoms would decorate the pore walls, imparting specific chemical properties.

Pore Environment Modification: Unmodified this compound molecules could be incorporated as guest molecules within the pores of a larger MOF. Here, they could interact with the framework's linkers via hydrogen or halogen bonds, modifying the surface chemistry of the pores and influencing the MOF's affinity for other guest molecules.

Post-Synthetic Modification (PSM): The bromine atoms serve as reactive sites for PSM. rsc.org A MOF could be constructed using a bromo-functionalized linker derived from the this compound scaffold. After the framework is assembled, the C-Br bond can be used as a synthetic handle for further chemical transformations, allowing for the introduction of new functional groups that might not be stable under the initial MOF synthesis conditions. rsc.org

The inherent V-shape and the presence of bromine atoms are key design features. The shape dictates the potential geometry of a resulting network, while the bromine atoms offer a tool for fine-tuning interactions within the pores or for subsequent functionalization. mdpi.com

Supramolecular host materials are designed to encapsulate other molecules (guests) within defined cavities or channels. rsc.org The design of these materials focuses on creating specific recognition sites and shapes that are complementary to the intended guest. frontiersin.org The this compound scaffold is well-suited for the bottom-up construction of such materials.

The V-shaped geometry of the molecule is a foundational element for creating molecular clefts and pockets. Through self-assembly, these individual units can form larger, functional host structures:

Discrete Molecular Capsules: Through hydrogen bonding between the hydroxyl groups, two this compound molecules can form a dimeric, capsule-like structure. The internal cavity would be lined by the phenyl rings and bromine atoms, creating a hydrophobic pocket with specific sites for halogen bonding interactions with a guest molecule.

Porous Networks: Extended networks of hydrogen and halogen bonds can lead to the formation of 1D channels, 2D layers, or 3D frameworks with included solvent or guest molecules. nih.govresearchgate.net The size and shape of the pores in these networks are a direct consequence of the core geometry of the this compound building block and the directionality of the intermolecular interactions.

The design of these host materials leverages the specific recognition capabilities of the scaffold's functional groups. The aromatic panels of the phenyl rings can interact favorably with planar aromatic guests through π-π stacking, while the bromine atoms can act as directional binding sites for Lewis basic guests through halogen bonding. nih.gov This multi-modal interaction capability allows for the design of hosts with high selectivity for specific guests.

Table 2: Design Considerations for this compound-Based Materials

| Material Type | Design Strategy | Key Molecular Features Utilized | Potential Outcome |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Use as a functionalized linker (e.g., with added carboxylates). | V-shape, bromine atoms for pore functionalization. | A porous framework with defined topology and chemically active pore surfaces. mdpi.com |

| Supramolecular Host Materials | Self-assembly into discrete capsules or extended porous networks. | V-shape, hydrogen bonding of -OH, halogen bonding of -Br. | A crystalline solid capable of selective guest inclusion based on size, shape, and chemical complementarity. rsc.org |

Advanced Materials and Catalysis Research

Utilization as a Precursor in Polymer Chemistry

The presence of two chemically addressable bromine atoms makes Bis(3-bromophenyl)methanol a valuable precursor in polymer science. These bromine sites can be readily converted into other functional groups or used as coupling points for polymerization reactions, enabling the synthesis of highly tailored macromolecules.

While direct post-polymerization modification using this compound as a functionalizing agent is not extensively documented, its structure is emblematic of monomers used to create polymers designed for subsequent functionalization. Brominated polymers, such as those that could be derived from precursors like this compound, are key platforms for chemical modification. wright.eduacs.org The carbon-bromine bonds on the polymer backbone serve as reactive handles for introducing a wide array of functional groups via techniques like lithium-bromine exchange followed by quenching with electrophiles. acs.org

This strategy allows for the precise tuning of a polymer's physical and electronic properties after its initial synthesis. For instance, a polymer incorporating this compound units could potentially be functionalized by replacing the bromine atoms with moieties that enhance solubility, introduce photoresponsive behavior, or improve charge transport characteristics. The general utility of incorporating bromine into monomers for creating modifiable polymers is a well-established concept in materials science. wright.edu

This compound is an ideal monomer precursor for constructing conjugated polymers, which are essential materials in organic electronics. The two bromine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions, one of the most powerful methods for forming the carbon-carbon bonds that constitute the backbone of these polymers. nih.govresearchgate.net

Specifically, this compound can be used in Sonogashira cross-coupling reactions with di-alkynes to produce poly(arylethynylenes). wikipedia.orgwashington.edu This reaction, which couples aryl halides with terminal alkynes, is a cornerstone of conjugated polymer synthesis. rsc.orggoogle.com Similarly, it can participate in Suzuki coupling reactions with diboronic acids or esters to yield poly(arylenes). The use of brominated aromatic compounds is fundamental to these polymerization techniques. core.ac.ukacs.orgmdpi.com The central methanol (B129727) group would remain as a pendant functionality along the polymer chain, influencing the polymer's solubility and solid-state packing.

| Polymer Type | Coupling Reaction | Co-monomer Example | Potential Resulting Structure Feature |

|---|---|---|---|

| Poly(arylethynylene) | Sonogashira Coupling | 1,4-Diethynylbenzene | Alternating bis(3-phenylmethanol) and phenylene-ethynylene units |

| Poly(arylene) | Suzuki Coupling | Benzene-1,4-diboronic acid | Alternating bis(3-phenylmethanol) and phenylene units |

| Poly(arylethylene) | Heck Coupling | 1,2-Divinylbenzene | Polymer chain with vinylene linkages and pendant this compound groups |

Role in Catalytic Systems

The unique electronic and structural features of this compound allow it to play several potential roles in catalysis, primarily as a building block for ligands or as a direct precursor to catalytic species.

The design of ligands is crucial for tuning the properties of metal catalysts. This compound possesses potential coordination sites in its hydroxyl group and through the π-systems of the brominated phenyl rings. While this specific molecule is not widely cited as a ligand, structurally related compounds are used to form functional metal complexes. For example, chelating bis(alkoxide) ligands based on a bis(phenyl)methanol framework have been synthesized to create reactive iron(II) complexes. wayne.edu Furthermore, other bromophenyl compounds are known to act as ligands, such as N-(3-bromophenyl)-salicylidenimine, which forms complexes with Ruthenium(III). srce.hr The disulfide analogue, bis(2-bromophenyl)disulfide, has also been used to create complexes with various transition metals. researchgate.net These examples suggest that this compound could serve as a bidentate or monodentate ligand, with the hydroxyl group coordinating to a metal center, potentially influencing the metal's electronic properties and steric environment for catalytic applications.

Chiral diarylmethanols are a vital class of compounds used as precursors for synthesizing chiral ligands and catalysts for asymmetric reactions. rsc.orgacs.org These reactions are critical in the pharmaceutical industry for producing enantiomerically pure drugs. This compound fits into this category of molecules, serving as a scaffold that can be modified to create new catalytic systems.